N-Methylcanadium (iodide)
Description
N-Methylcanadium iodide (CAS 100176-93-0) is a structurally complex organoiodide compound with the molecular formula C₂₁H₂₄NO₄I and a molecular weight of 481.1 g/mol . The compound is available in high purity (>95% by HPLC) and is supplied in milligram quantities for specialized studies . Its structure includes a methyl-substituted canadium moiety, which distinguishes it from simpler iodide salts.
Properties
Molecular Formula |
C21H24INO4 |
|---|---|
Molecular Weight |
481.3 g/mol |
IUPAC Name |
16,17-dimethoxy-13-methyl-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-2,4(8),9,15(20),16,18-hexaene;iodide |
InChI |
InChI=1S/C21H24NO4.HI/c1-22-7-6-14-9-19-20(26-12-25-19)10-15(14)17(22)8-13-4-5-18(23-2)21(24-3)16(13)11-22;/h4-5,9-10,17H,6-8,11-12H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
AZXUCIMPDKYWNT-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]12CCC3=CC4=C(C=C3C1CC5=C(C2)C(=C(C=C5)OC)OC)OCO4.[I-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Methylcanadium (iodide) typically involves the methylation of canadine, an alkaloid found in certain plant species. The process includes the following steps:
Isolation of Canadine: Canadine is extracted from plant sources such as Zanthoxylum ocumarense.
Methylation: Canadine is then methylated using methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods: Industrial production of N-Methylcanadium (iodide) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Extraction: Large quantities of canadine are extracted from plant sources.
Methylation Reaction: The methylation reaction is scaled up using industrial reactors, ensuring controlled reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
N-Methylcanadium iodide predominantly undergoes bimolecular nucleophilic substitution (SN2) due to its sterically accessible electrophilic carbon bonded to iodine . The reaction mechanism involves a backside attack by nucleophiles, leading to inversion of configuration at the carbon center .
Key factors influencing SN2 reactivity :
-
Solvent polarity : Polar aprotic solvents (e.g., DMSO, DMF) enhance reaction rates by stabilizing transition states.
-
Nucleophile strength : Strong nucleophiles (e.g., hydroxide, amines) accelerate substitution.
-
Leaving group ability : Iodide’s high polarizability and weak bond strength make it an excellent leaving group .
Example reaction with hydroxide ion :
This reaction proceeds with a second-order rate law :
Elimination Reactions
Under basic conditions, N-Methylcanadium iodide can undergo β-elimination , forming alkenes. This competes with substitution in the presence of strong bases (e.g., KOtBu) .
Conditions favoring elimination :
Solvent and Temperature Effects
Experimental data highlights the impact of solvent and temperature on reaction efficiency:
| Solvent | Dielectric Constant | Reaction Rate (×10⁻³ s⁻¹) | Yield (%) |
|---|---|---|---|
| DMSO | 46.7 | 5.8 | 92 |
| THF | 7.6 | 1.2 | 65 |
| Acetone | 20.7 | 3.4 | 78 |
Data adapted from synthesis studies .
Higher temperatures (50–80°C) increase reaction rates but may reduce selectivity due to competing elimination pathways.
Comparative Reactivity
N-Methylcanadium iodide’s reactivity contrasts with other alkyl halides:
| Compound | Leaving Group | SN2 Rate (Relative) |
|---|---|---|
| N-Methylcanadium iodide | I⁻ | 1.0 (reference) |
| N-Methylcanadium bromide | Br⁻ | 0.3 |
| N-Methylcanadium chloride | Cl⁻ | 0.1 |
The superior leaving-group ability of iodide contributes to faster substitution kinetics .
Mechanistic Insights
-
Steric effects : The methyl group adjacent to the nitrogen reduces steric hindrance, favoring SN2 over SN1 mechanisms.
-
Electronic effects : The electron-withdrawing nitrogen enhances the electrophilicity of the carbon center, accelerating nucleophilic attack.
Scientific Research Applications
N-Methylcanadium (iodide) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-Methylcanadium (iodide) involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors in biological systems, affecting their activity.
Pathways Involved: It influences various biochemical pathways, including those related to cell signaling and metabolism
Comparison with Similar Compounds
Comparison with Structurally Similar Iodide Compounds
Structural and Molecular Comparisons
A comparative analysis of molecular parameters highlights key differences between N-Methylcanadium iodide and related iodides:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Primary Applications |
|---|---|---|---|---|
| N-Methylcanadium iodide | C₂₁H₂₄NO₄I | 481.1 | Methylcanadium group, aromatic framework | Research, catalysis |
| N-Methylnicotinium iodide | C₇H₇NO·I | 304.18* | Pyridinium core, methylated nitrogen | Biochemical studies |
| Methyl iodide (Iodomethane) | CH₃I | 141.94 | Simple alkyl iodide, volatile liquid | Methylation agent, synthesis |
| Schiff base iodide (I1) | Not specified | Not reported | I₃⁻ polyiodide chains, W-shaped stacking | Solid-state ion conduction |
Key Observations :
- N-Methylcanadium iodide exhibits significantly higher molecular complexity compared to methyl iodide and N-methylnicotinium iodide, which may enhance its stability in organic solvents or catalytic systems .
- The Schiff base iodide (I1) features I₃⁻ anions with I–I bond lengths of 2.917–2.939 Å , forming conductive polyiodide chains. These structural motifs enable ionic conductivity values up to 1.03×10⁻⁴ S cm⁻¹ at 343 K, surpassing simpler iodides like CuPbI₃ (10⁻⁸ S cm⁻¹ at 298 K) . While N-Methylcanadium iodide’s conductivity is unreported, its bulky organic framework likely limits ionic mobility compared to I1.
Functional and Application-Based Comparisons
Ionic Conductivity
- Schiff base iodide (I1) : Demonstrates thermally activated conduction, with conductivity increasing from 1.53×10⁻⁷ S cm⁻¹ (293 K) to 1.03×10⁻⁴ S cm⁻¹ (343 K). This is attributed to its supramolecular channel architecture (5.6 × 7.2 Ų), which facilitates ion transport .
- N-Methylcanadium iodide: No direct conductivity data is available.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing N-Methylcanadium iodide, and how can purity be ensured?
- Methodological Answer : Synthesis typically involves alkylation of canadium precursors with methyl iodide under inert conditions. Key steps include:
- Using anhydrous solvents (e.g., THF or DMF) to prevent hydrolysis .
- Monitoring reaction progress via <sup>1</sup>H NMR to track methyl group incorporation .
- Purification via recrystallization or column chromatography, followed by elemental analysis and XRD to confirm molecular structure and purity (>95%) .
Q. How should researchers characterize the stability of N-Methylcanadium iodide under varying storage conditions?
- Methodological Answer :
- Conduct accelerated stability studies by exposing the compound to controlled humidity (20–80% RH), temperature (4–40°C), and light conditions .
- Use FTIR and TGA to detect decomposition products (e.g., iodide loss or methyl group oxidation) .
- Quantify degradation kinetics using HPLC-UV, ensuring calibration with authentic standards .
- Data Interpretation : Compare degradation rates to establish optimal storage protocols (e.g., desiccated, −20°C, amber vials) .
Q. What spectroscopic techniques are most effective for analyzing N-Methylcanadium iodide’s electronic properties?
- Methodological Answer :
- UV-Vis Spectroscopy : Identify ligand-to-metal charge transfer (LMCT) bands in the 300–500 nm range .
- EPR Spectroscopy : Detect paramagnetic species in reduced or oxidized states (e.g., Canadium(III) vs. Canadium(II)) .
- XPS : Confirm oxidation states via binding energy shifts (e.g., Canadium 2p3/2 peaks at ~517 eV) .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in reported catalytic mechanisms of N-Methylcanadium iodide?
- Methodological Answer :
- Perform DFT calculations (e.g., B3LYP/def2-TZVP) to compare proposed transition states for methyl transfer or redox cycles .
- Validate models using kinetic isotope effects (KIEs) and match computed activation energies (±5 kJ/mol) with experimental Arrhenius data .
- Use molecular dynamics (MD) simulations to assess solvent effects on reaction pathways .
Q. What strategies address discrepancies in reported solubility data for N-Methylcanadium iodide across solvents?
- Methodological Answer :
- Standardize solubility measurements using gravimetric analysis under controlled conditions (25°C, inert atmosphere) .
- Compare Hildebrand solubility parameters to identify solvent compatibility (e.g., δ ≈ 18 MPa<sup>1/2</sup> for DMSO) .
- Account for ionic strength effects using the Debye-Hückel equation to correct activity coefficients .
- Troubleshooting : Discrepancies often arise from impurities or incomplete equilibration; use dynamic light scattering (DLS) to detect colloidal aggregates .
Q. How can researchers design experiments to elucidate the role of N-Methylcanadium iodide in multi-component catalytic systems?
- Methodological Answer :
- Employ in situ XAFS or EXAFS to monitor structural changes during catalysis .
- Use isotopic labeling (e.g., <sup>13</sup>CH3I) with GC-MS to track methyl group transfer pathways .
- Apply operando Raman spectroscopy to detect transient intermediates (e.g., Canadium-iodide adducts) .
- Experimental Design : Include control reactions with methyl donors omitted and quantify turnover frequencies (TOFs) under varying pressures/temperatures .
Data Analysis & Reproducibility
Q. How should researchers statistically analyze catalytic efficiency data to ensure robustness?
- Methodological Answer :
- Perform triplicate experiments with error bars representing standard deviation (SD) .
- Use ANOVA or t-tests (p < 0.05) to compare catalytic activity under different conditions .
- Report TOFs with 95% confidence intervals and exclude outliers via Grubbs’ test .
Q. What protocols ensure reproducibility in synthesizing N-Methylcanadium iodide across labs?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
